molecular formula C7H6Cl2N2O B173060 1-(2,3-Dichlorophenyl)urea CAS No. 13142-51-3

1-(2,3-Dichlorophenyl)urea

Cat. No.: B173060
CAS No.: 13142-51-3
M. Wt: 205.04 g/mol
InChI Key: PEZPHMOCGURMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dichlorophenyl)urea is a chemical compound with the molecular formula C7H6Cl2N2O. It is known for its use as a building block in the synthesis of various compounds, particularly those with cytokinin-like activity . This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction typically involves the following steps:

  • Dissolution of potassium isocyanate in water.
  • Addition of 2,3-dichloroaniline to the solution.
  • Stirring the mixture at room temperature until the reaction is complete.
  • Filtration or extraction to isolate the product.

Industrial Production Methods: Industrial production of this compound often involves the reaction of 2,3-dichloroaniline with phosgene to form an isocyanate intermediate, which is then reacted with ammonia or an amine to produce the final urea derivative . This method, while effective, requires careful handling of phosgene due to its toxicity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dichlorophenyl)urea undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The urea moiety can be hydrolyzed to form the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.

Major Products:

    Substitution Reactions: Products include various substituted phenylureas.

    Hydrolysis: Products include 2,3-dichloroaniline and carbon dioxide.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. For example, it can inhibit photosynthesis by blocking the plastoquinone binding site of photosystem II, preventing electron flow and disrupting the photosynthetic electron transport chain . This inhibition reduces the ability of plants to convert light energy into chemical energy, affecting their growth and development.

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)urea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and its ability to act as a building block for compounds with cytokinin-like activity .

Properties

IUPAC Name

(2,3-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-4-2-1-3-5(6(4)9)11-7(10)12/h1-3H,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZPHMOCGURMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13142-51-3
Record name 1-(2,3-DICHLOROPHENYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.